4-Iodo-3-methoxy-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-3-methoxy-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 3rd position, and an amino group at the 5th position on the pyrazole ring. The molecular formula of this compound is C4H6IN3O, and it has a molecular weight of 239.02 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-1H-pyrazol-5-amine typically involves the iodination of 3-methoxy-1H-pyrazol-5-amine. One common method includes the reaction of 3-methoxy-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-3-methoxy-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Iodo-3-methoxy-1H-pyrazol-5-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodo-3-methoxy-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-1H-pyrazol-5-amine: Lacks the iodine atom at the 4th position.
4-Iodo-1H-pyrazol-5-amine: Lacks the methoxy group at the 3rd position.
4-Iodo-3-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of a methoxy group at the 3rd position.
Uniqueness
4-Iodo-3-methoxy-1H-pyrazol-5-amine is unique due to the presence of both the iodine atom and the methoxy group on the pyrazole ring.
Eigenschaften
Molekularformel |
C4H6IN3O |
---|---|
Molekulargewicht |
239.01 g/mol |
IUPAC-Name |
4-iodo-3-methoxy-1H-pyrazol-5-amine |
InChI |
InChI=1S/C4H6IN3O/c1-9-4-2(5)3(6)7-8-4/h1H3,(H3,6,7,8) |
InChI-Schlüssel |
GTDKRDBPEVCZEF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NNC(=C1I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.